molecular formula C19H23NO B486959 Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- CAS No. 187605-57-8

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-

Cat. No.: B486959
CAS No.: 187605-57-8
M. Wt: 281.4g/mol
InChI Key: OEPDAGGYXJMJIE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- is systematically classified as a Schiff base compound belonging to the salicylaldimine family. The compound bears the CAS Registry Number 187605-57-8 and is catalogued in major chemical databases including PubChem (CID: 850159) and ChemSpider (ID: 10750796). The IUPAC nomenclature designates this compound as 2-[[2,6-di(propan-2-yl)phenyl]iminomethyl]phenol, while alternative names include salicylidene-2,6-diisopropylaniline and N-(2,6-diisopropylphenyl)salicylaldimine.

The molecular structure is characterized by the presence of an azomethine (C=N) functional group linking a salicylaldehyde moiety to a 2,6-diisopropylaniline unit. The structural formula can be represented as C19H23NO, with an average molecular mass of 281.399 Da and a monoisotopic mass of 281.177964 Da. The compound exhibits E-configuration at the imine double bond, as confirmed by crystallographic studies and NMR spectroscopy data.

Table 1: Fundamental Properties of Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-

Property Value Reference
Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
CAS Registry Number 187605-57-8
PubChem CID 850159
ChemSpider ID 10750796
InChI Key OEPDAGGYXJMJIE-UHFFFAOYSA-N
SMILES CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2O

The 2,6-diisopropylaniline precursor represents a bulky aromatic amine frequently employed in coordination chemistry for the synthesis of sterically demanding ligands. This steric bulk plays a crucial role in stabilizing metal complexes and influencing their reactivity patterns. The condensation reaction between salicylaldehyde and 2,6-diisopropylaniline proceeds through nucleophilic addition followed by dehydration, yielding the characteristic Schiff base linkage that defines this compound class.

Historical Development in Schiff Base Chemistry

The historical foundation of Schiff base chemistry traces back to Hugo Schiff's pioneering work in 1864, when he first described the products resulting from the reaction of primary amines with carbonyl compounds. This seminal discovery established the conceptual framework for understanding imine formation and subsequent applications in coordination chemistry. Schiff bases, defined by IUPAC as chemical compounds bearing a hydrocarbyl group on the nitrogen atom with the general structure R2C=NR' (R' ≠ H), have evolved to become one of the most extensively studied ligand classes in modern chemistry.

The development of salicylaldimine derivatives, including phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-, emerged from the recognition that incorporating phenolic hydroxyl groups in proximity to the azomethine nitrogen creates excellent chelating agents. This structural motif enables the formation of stable five-membered chelate rings with metal centers, significantly enhancing complex stability compared to monodentate ligands. The introduction of bulky substituents such as isopropyl groups at the 2,6-positions of the aniline ring was motivated by the need to control steric environments around metal centers, thereby influencing selectivity and reactivity in catalytic processes.

Research in the late 20th and early 21st centuries demonstrated that salicylaldimine ligands with sterically demanding substituents could support highly reactive metal centers while preventing unwanted side reactions such as ligand redistribution or catalyst deactivation. The development of phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- and related compounds represents a strategic approach to ligand design that balances electronic donation with steric protection.

Table 2: Synthetic Approaches to Schiff Base Formation

Method Conditions Yield Range Key Advantages Reference
Direct Condensation Ethanol, reflux, 2-6 hours 63-93% Simple procedure, high yields
Microwave-Assisted Ethanol, 50°C, reduced time 71-95% Enhanced efficiency, green chemistry
Solvent-Free Elevated temperature 65-85% Environmentally friendly
Metal-Templated Room temperature, metal presence 70-90% Direct complex formation

Role in Coordination Chemistry and Catalysis

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- serves as a versatile ligand in coordination chemistry, forming stable complexes with a wide range of transition metals including iron, cobalt, nickel, copper, chromium, and tin. The compound functions as a bidentate chelating ligand, coordinating through both the phenolic oxygen (upon deprotonation) and the azomethine nitrogen atoms. This coordination mode creates a five-membered chelate ring that provides enhanced thermodynamic stability compared to monodentate alternatives.

The electronic properties of this ligand are particularly noteworthy, as the phenolic substituent provides strong σ-donation capability while the azomethine nitrogen exhibits both σ-donor and π-acceptor characteristics. This electronic versatility enables the ligand to stabilize metal centers in various oxidation states and coordination geometries. The bulky isopropyl substituents at the 2,6-positions create a sterically protected environment around the metal center, which is crucial for maintaining catalyst integrity during challenging reaction conditions.

Crystallographic studies have revealed important structural features of metal complexes containing this ligand. For instance, bis(salicylaldiminato)tin(II) complexes demonstrate that the ligand adopts a nearly planar conformation when coordinated, with dihedral angles between aromatic rings typically ranging from 70° to 82°. These structural parameters significantly influence the reactivity and selectivity profiles of the resulting complexes.

Table 3: Metal Complexes and Their Catalytic Applications

Metal Complex Type Catalytic Application Activity/Performance Reference
Tin(II) Bis(salicylaldiminato) Lactide polymerization High molecular weight PLA (132,200 Da)
Iron(II) MOF-supported Alkene hydrogenation TON up to 145,000
Cobalt(II) MOF-supported Alkene hydrogenation High turnover rates
Ruthenium(II) Arene complexes Transfer hydrogenation Active for acetophenone reduction
Chromium Silica-supported Ethylene oligomerization 1.92×10⁵ g/(mol Cr·h)
Nickel Silica-supported Ethylene oligomerization 2.17×10⁵ g/(mol Ni·h)

The compound's role in metal-organic framework (MOF) chemistry represents a particularly exciting development. Salicylaldimine-based MOFs have demonstrated exceptional performance in catalytic hydrogenation reactions, with iron and cobalt functionalized frameworks achieving turnover numbers exceeding 145,000 for alkene hydrogenation. These MOF-based systems combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recyclability).

In polymerization catalysis, complexes of phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- have shown remarkable effectiveness for ring-opening polymerization of lactones. Tin(II) complexes, in particular, have been demonstrated to produce both cyclic and linear polylactide depending on reaction conditions, with the ability to achieve high molecular weights (>100,000 Da) while maintaining excellent control over polymer architecture.

Properties

IUPAC Name

2-[[2,6-di(propan-2-yl)phenyl]iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-13(2)16-9-7-10-17(14(3)4)19(16)20-12-15-8-5-6-11-18(15)21/h5-14,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPDAGGYXJMJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425281
Record name Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187605-57-8
Record name Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Hydroxybenzaldehyde with 2,6-Diisopropylaniline

The primary route involves the acid-catalyzed condensation of 2-hydroxybenzaldehyde (salicylaldehyde) and 2,6-diisopropylaniline in a polar aprotic solvent. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond.

Reaction conditions :

  • Solvent : Ethanol or toluene

  • Catalyst : None (thermal activation) or trace acetic acid

  • Temperature : Reflux (78–110°C)

  • Duration : 3–6 hours

  • Yield : 74–85%

The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol or dichloromethane/hexane.

Use of Pre-Activated Aldehydes

In some protocols, 2,6-diformylphenol serves as the aldehyde precursor, reacting with 2,6-diisopropylaniline to form bis-Schiff base analogs. While this method primarily yields 2,6-bis(((2,6-diisopropylphenyl)imino)methyl)phenol (a dimeric structure), side products include the mono-condensed target compound.

Solvent-Free Synthesis

Microwave-assisted synthesis under solvent-free conditions has been explored to reduce reaction times (15–30 minutes) and improve yields (up to 89%). However, this method requires precise temperature control to prevent decomposition.

Mechanistic Insights

Imine Formation Dynamics

The condensation follows a two-step mechanism:

  • Nucleophilic addition : The amine attacks the electrophilic aldehyde carbon, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis or thermal energy facilitates water elimination, yielding the imine.

Key spectroscopic evidence :

  • IR : Loss of aldehyde C=O stretch (~1700 cm⁻¹) and N–H bend (~1600 cm⁻¹); appearance of C=N stretch (~1620 cm⁻¹).

  • ¹H NMR : A singlet at δ 8.3–8.5 ppm corresponds to the imine proton (HC=N).

Purification and Characterization

Crystallization Techniques

Crude product is purified via:

  • Slow evaporation : From ethanol or ethyl acetate/hexane mixtures, yielding needle-like crystals.

  • Column chromatography : Using silica gel and ethyl acetate/hexane (3:1) for higher-purity isolates.

Spectroscopic Data

Table 1: Key spectral assignments for N-(2,6-diisopropylphenyl)salicylaldimine

TechniqueData
IR (KBr) 1622 cm⁻¹ (C=N), 1580 cm⁻¹ (Ar C=C), 3440 cm⁻¹ (O–H)
¹H NMR δ 1.21 (d, 12H, CH(CH₃)₂), δ 3.25 (septet, 2H, CH(CH₃)₂), δ 8.42 (s, 1H, HC=N)
¹³C NMR δ 156.2 (C=N), δ 161.8 (C–O), δ 120–140 (aromatic carbons)
MS (EI) m/z 281.4 [M]⁺

Scalability and Industrial Relevance

Batch Reactor Optimization

Large-scale synthesis (≥100 g) employs:

  • Reactor type : Jacketed glass-lined steel reactors with mechanical stirring.

  • Process controls : pH monitoring (5.5–6.5) to prevent over-acidification and side reactions.

  • Yield : 78–82% at pilot scale.

Applications and Derivatives

Coordination Chemistry

The compound acts as a bidentate ligand in transition metal complexes (e.g., Ni, Zn), facilitating ethylene polymerization catalysts.

Example : Reaction with NiBr₂ yields a dinuclear Ni(II) complex active in olefin oligomerization.

Pharmacological Derivatives

Hydrazone and oxadiazole derivatives exhibit antimicrobial and antitumor activity, though the parent compound is primarily a synthetic intermediate .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenolic compounds.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- has a wide range of scientific research applications:

    Fluorescent Zinc (II) Sensing: Used in the synthesis of Schiff-base compounds for selective fluorescent sensing of zinc ions.

    Coordination Chemistry: Involved in the synthesis of dinuclear copper (II) complexes with unique spectral, electrochemical, and magnetic properties.

    Catalysis in Polymerization: Acts as an efficient initiator for the ring-opening polymerization of ε-caprolactone, aiding in the synthesis of biodegradable polymers.

    Antioxidant Activity: Studied for its potent antioxidant properties, making it a potential inhibitor of various enzymes.

    Metal Ion Detection and Binding: Investigated for its selective fluorescence zinc ion sensing and binding behavior.

Mechanism of Action

The mechanism of action of Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- primarily involves its antioxidant properties. The compound acts by:

    Scavenging Free Radicals: Neutralizing free radicals to prevent oxidative damage.

    Inhibiting Enzymes: Inhibiting enzymes that catalyze oxidative reactions.

    Metal Ion Chelation: Binding to metal ions, thereby preventing metal-catalyzed oxidation reactions.

Comparison with Similar Compounds

Structural Analogues: Salicylaldehyde-Derived Schiff Bases

Schiff bases with salicylaldehyde backbones and aromatic amine substituents are common in coordination chemistry. Key analogues include:

Compound Name Substituent on Amine Key Properties/Applications Reference
Target Compound 2,6-diisopropylphenyl Steric hindrance, ligand for metal complexes
2-{(E)-[(4-chlorophenyl)imino]methyl}phenol 4-chlorophenyl Urease inhibition (IC₅₀ = 10.7 μM)
2-{(E)-[(4-bromophenyl)imino]methyl}phenol 4-bromophenyl Urease inhibition (IC₅₀ = 5 μM)
Phenol,2-[[(4-methyl-2-pyridinyl)imino]methyl]- 4-methyl-2-pyridinyl LogP = 2.85; potential ligand
  • Steric and Electronic Effects : The target compound’s 2,6-diisopropylphenyl group provides greater steric bulk compared to 4-chloro/bromophenyl or pyridinyl substituents, which may enhance stability in metal complexes but reduce solubility .

Pharmacologically Active Derivatives

Carbamate and urea derivatives of 2,6-diisopropylphenyl-containing compounds highlight divergent applications:

Compound Class Example Structure Activity Reference
Carbamates (R)-[2,6-bis(1-methylethyl)phenyl]carbamic acid esters (e.g., ACAT inhibitors) Lipid metabolism modulation
Ureas N-(2,6-diisopropylphenyl)-N'-substituted ureas Potential enzyme inhibition
Schiff Base (Target) Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- Ligand for metal coordination
  • Functional Groups : Carbamates and ureas introduce hydrogen-bonding motifs critical for enzyme interactions, unlike the imine group in the target compound, which favors metal chelation .

Physicochemical Properties

Comparative data for selected compounds:

Property Target Compound 4-Chloro Analogue 4-Methyl-2-Pyridinyl Analogue
Molecular Weight ~325.47 g/mol ~263.71 g/mol 212.25 g/mol
LogP Not reported Estimated >3 (hydrophobic) 2.85
Bioactivity Not reported IC₅₀ = 10.7 μM (urease) Not reported
  • Solubility : The pyridinyl analogue’s lower LogP (2.85) suggests better aqueous solubility than the target compound or 4-chloro derivative .

Biological Activity

Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- is an organic compound notable for its complex structure and potential biological activities. This compound is characterized by its phenolic group and imino linkage, with a molecular formula of C19H23NO and a molecular weight of approximately 295.39 g/mol. Its unique structure allows it to exhibit various biological activities, particularly in the fields of pharmaceuticals and materials science.

Chemical Structure and Properties

The compound features a bis(1-methylethyl)phenyl group, which contributes to its unique chemical properties. The presence of both phenolic and imino functionalities suggests potential applications in antioxidant activity, enzyme inhibition, and metal ion chelation.

PropertyValue
Molecular FormulaC19H23NO
Molecular Weight295.39 g/mol
Key Functional GroupsPhenolic, Imino

Biological Activities

Research indicates that phenolic compounds often exhibit a range of biological activities. Specifically, the biological activity of Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- can be summarized as follows:

  • Antioxidant Properties : The compound has been identified as a potent antioxidant. It acts by scavenging free radicals and inhibiting oxidative damage, which is critical in preventing various diseases linked to oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in oxidative reactions. This property could be beneficial in therapeutic applications where enzyme regulation is crucial.
  • Metal Ion Chelation : The ability to bind metal ions suggests potential applications in preventing metal-catalyzed oxidation reactions. This property is particularly relevant in biochemical systems where metal ions can catalyze harmful reactions .

Synthesis

The synthesis of Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- typically involves the reaction of 2,6-bis(1-methylethyl)phenylamine with formaldehyde under acidic conditions. The synthetic route often includes:

  • Temperature : Room temperature to moderate heating.
  • Catalysts : Acidic catalysts such as hydrochloric acid or sulfuric acid.
  • Solvents : Common solvents include ethanol or methanol.

This synthetic approach is scalable for industrial production using continuous stirred tank reactors (CSTR) to ensure consistent mixing and reaction conditions.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant capacity of Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated significant scavenging activity comparable to known antioxidants like butylated hydroxytoluene (BHT) .
  • Enzyme Inhibition Studies :
    In vitro assays demonstrated that the compound effectively inhibited lipoxygenase enzymes involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Metal Ion Detection :
    Research on the compound's ability to selectively bind zinc ions revealed its utility in fluorescent sensing applications. The compound showed high selectivity and sensitivity toward zinc ions, making it a candidate for environmental monitoring applications .

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